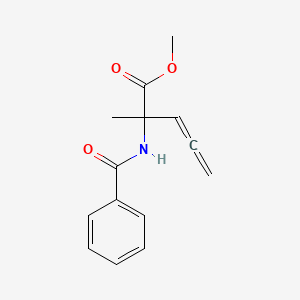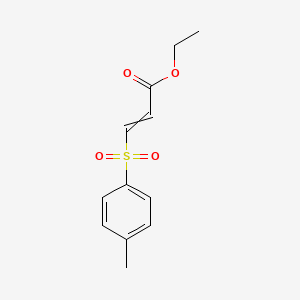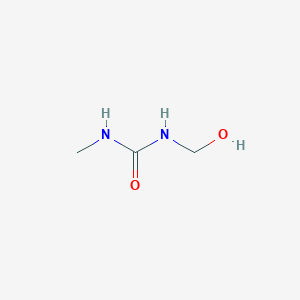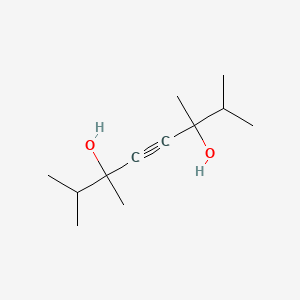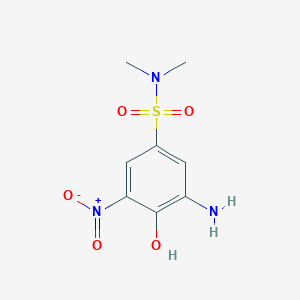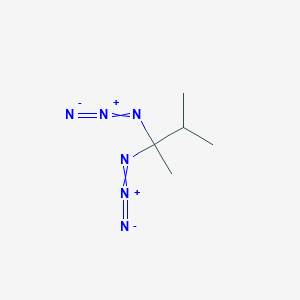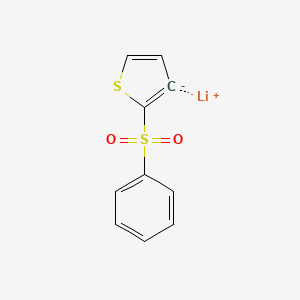
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is a compound that combines lithium, a highly reactive alkali metal, with a thiophene ring substituted with a benzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide typically involves the lithiation of a thiophene derivative followed by the introduction of a benzenesulfonyl group. One common method is the deprotonation of 2-(benzenesulfonyl)-3H-thiophene using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism by which lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. Additionally, the lithium ion can coordinate with other functional groups, affecting the compound’s overall stability and reactivity. These interactions can modulate the compound’s behavior in different chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzenesulfonyl)-3H-thiophen-3-ide: Lacks the lithium ion, resulting in different reactivity and applications.
Lithium thiophen-3-ide: Does not have the benzenesulfonyl group, leading to variations in chemical behavior.
Benzenesulfonyl fluoride: Contains a sulfonyl group but differs in the attached functional groups and overall structure.
Uniqueness
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is unique due to the combination of the lithium ion and the benzenesulfonyl-substituted thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
93558-94-2 |
|---|---|
Molekularformel |
C10H7LiO2S2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide |
InChI |
InChI=1S/C10H7O2S2.Li/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-6,8H;/q-1;+1 |
InChI-Schlüssel |
KHYZAWSNRZQWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)S(=O)(=O)C2=[C-]C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


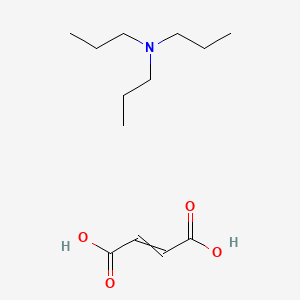
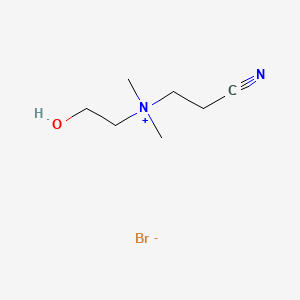
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
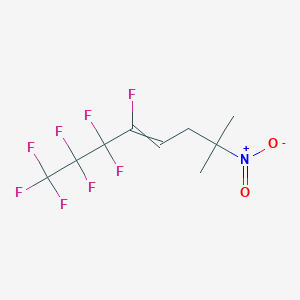
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
